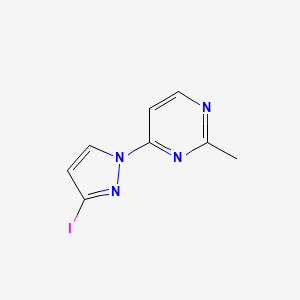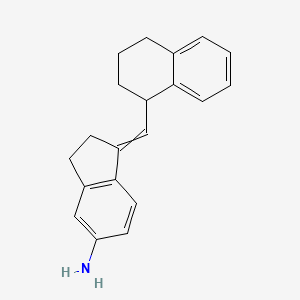
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is a complex organic compound with the molecular formula C15H16N2O6S. It is known for its unique chemical structure, which includes both sulfonic acid and pyridine moieties. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine can be achieved through several methods. One common approach involves the reaction of 4-acetamido-2-aminobenzenesulfonic acid with acetic anhydride in the presence of pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is utilized in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyridine moiety can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonic acid: Lacks the acetyloxy group and pyridine moiety.
2-Acetyloxybenzenesulfonic acid: Lacks the acetamido group and pyridine moiety.
Pyridine-2-sulfonic acid: Lacks the acetamido and acetyloxy groups
Uniqueness
The combination of these functional groups with the sulfonic acid and pyridine moieties provides a versatile scaffold for various chemical transformations and biological interactions .
Propriétés
Numéro CAS |
5394-96-7 |
|---|---|
Formule moléculaire |
C15H16N2O6S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-acetamido-2-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C10H11NO6S.C5H5N/c1-6(12)11-8-3-4-10(18(14,15)16)9(5-8)17-7(2)13;1-2-4-6-5-3-1/h3-5H,1-2H3,(H,11,12)(H,14,15,16);1-5H |
Clé InChI |
YJUKQOAIBIQGOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)OC(=O)C.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)






![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)



